1-(2-フルオロフェニル)エタノール

概要

説明

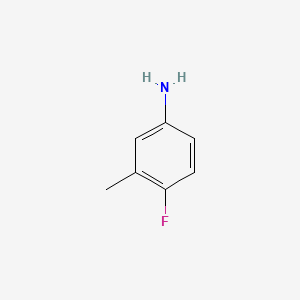

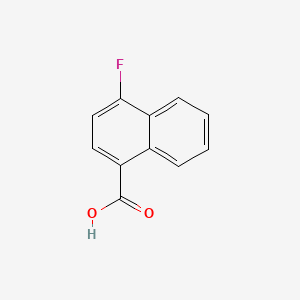

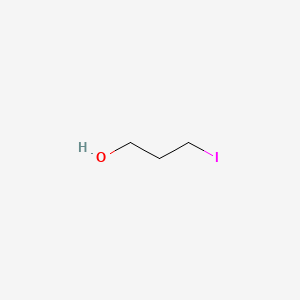

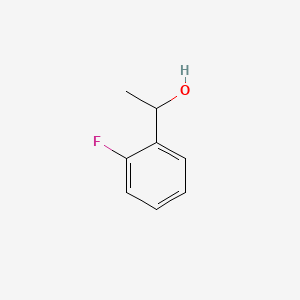

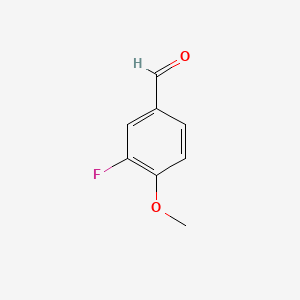

1-(2-Fluorophenyl)ethanol is an organic compound with the molecular formula C8H9FO. It is a colorless liquid that is immiscible in water and has a boiling point of approximately 205-206°C . This compound is used in various fields, including organic synthesis, agricultural applications, and dyestuffs .

科学的研究の応用

有機合成

1-(2-フルオロフェニル)エタノール: は、有機化学における重要な化合物であり、より複雑な分子の合成における中間体としてよく使用されます。 その分子構造への存在は、潜在的な薬物の薬物動態に影響を与える可能性があります . また、キラル分子の合成にも役割を果たしており、特定のエナンチオマー純度を持つ新しい薬物の開発に不可欠です .

農業

農業部門では、1-(2-フルオロフェニル)エタノール は、農薬の合成に使用される可能性があります。 そのフッ素化されたフェニル基は、成長調節剤や殺虫剤として作用する化合物に組み込むことができます . この化合物の特性は、これらの農薬の有効性を高める可能性があります。

染料

この化合物は染料業界で使用されており、さまざまな染料の合成の前駆体として役立ちます。 容易な反応を起こす能力により、幅広い色を作成するための汎用性の高い出発物質となります .

医薬品

1-(2-フルオロフェニル)エタノール: は、特にキラル医薬品中間体の合成において、医薬品研究に役立ちます。 その立体化学は、高い特異性を必要とする薬物に不可欠な、エナンチオマー純粋な物質を生成するために活用できます .

材料科学

材料科学では、この化合物は、ポリマーや樹脂などの材料の特性を修飾するために使用できます。 1-(2-フルオロフェニル)エタノールをこれらの材料に組み込むことで、研究者は剛性や熱安定性などの物理的特性を変更できます .

化学研究

1-(2-フルオロフェニル)エタノール: は、化学研究、特に新しい合成方法の開発に用途が見られます。 反応機構や速度論を研究するためのモデル化合物として機能できます .

環境科学

環境科学における直接的な用途は明示的に記載されていませんが、1-(2-フルオロフェニル)エタノールのような化合物は、環境への影響、生分解性、グリーンケミストリーの実践における潜在的な用途について研究することができます .

分析化学

分析化学では、1-(2-フルオロフェニル)エタノールは、クロマトグラフィー分析やその他の技術において、標準または参照化合物として使用され、混合物中の物質を定量化または識別することができます .

作用機序

Target of Action

It is structurally similar to ethanol, which is known to interact with several targets, including gaba receptors and glycine receptors . These receptors play crucial roles in the central nervous system, mediating inhibitory neurotransmission.

Mode of Action

Ethanol’s sedative effects are mediated through binding to GABA receptors and glycine receptors . It also inhibits NMDA receptor functioning .

Biochemical Pathways

The metabolism of organofluorine compounds, including fluorinated drugs, has been studied . These compounds generally undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, including glucuronide or sulfate conjugate formation, can also be expected .

Pharmacokinetics

Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

Ethanol has bactericidal activity and is often used as a topical disinfectant . It also has sedative effects due to its interactions with GABA and glycine receptors .

Action Environment

It is known that the compound should be stored in a dry room temperature environment . This suggests that moisture and temperature could potentially affect its stability.

準備方法

1-(2-Fluorophenyl)ethanol can be synthesized through several methods:

Reduction of 2-Fluoroacetophenone: This method involves the reduction of 2-fluoroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride

特性

IUPAC Name |

1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFYVXSOEBCFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963232 | |

| Record name | 1-(2-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-26-1 | |

| Record name | 2-Fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What methods were employed to study the chiral interactions of 1-(2-Fluorophenyl)ethanol with butan-2-ol?

A2: The research utilized gas-phase studies to investigate the chiral interactions. Specifically, mass-selective resonant two-photon ionization (R2PI) and infrared depleted R2PI (IR-R2PI) were employed to analyze diastereomeric complexes formed between the enantiomers of 1-(2-Fluorophenyl)ethanol and butan-2-ol. [, ] These techniques allow for detailed investigation of intermolecular interactions in isolated gas-phase complexes. Theoretical calculations, primarily at the D-B3LYP/6-31++G** level of theory, were also used to support and interpret the experimental findings. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

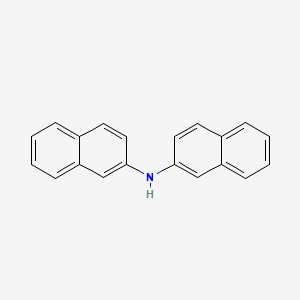

![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)